molecular formula C14H10O2 B1666583 Benzil CAS No. 134-81-6

Benzil

Cat. No. B1666583
CAS RN: 134-81-6
M. Wt: 210.23 g/mol
InChI Key: WURBFLDFSFBTLW-UHFFFAOYSA-N
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Patent
US05776990

Procedure details

10 gm of commercially available monofunctional hydroxyl terminated polypropylene oxide having Mn of 5000 was dissolved in 25 ml of 20% phosgene in toluene. The mixture was heated to 60° C. for 2 hours and then the phosgene and toluene were removed by a stream of nitrogen. The resulting chloroformate end-capped oligomer was dissolved in 50 ml of methylene chloride. To this mixture was added 0.43 g (0.0019 mole) of hydroxy benzil and 5 g of pyridine at 0° C. to form a benzil end cap polypropylene oxide having Mn of about 5000. The product was isolated by an aqueous workup and the methylene chloride was removed under reduced pressure to give 8.2 g of product.
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([C:10]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:11])=[O:9]>N1C=CC=CC=1>[C:12]1([C:10]([C:8]([C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][CH:2]=2)=[O:9])=[O:11])[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
0.43 g
Type
reactant
Smiles
OC1=C(C=CC=C1)C(=O)C(=O)C1=CC=CC=C1
Name
Quantity
5 g
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
10 gm of commercially available monofunctional hydroxyl terminated polypropylene oxide
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 25 ml of 20% phosgene in toluene
CUSTOM
Type
CUSTOM
Details
the phosgene and toluene were removed by a stream of nitrogen
DISSOLUTION
Type
DISSOLUTION
Details
The resulting chloroformate end-capped oligomer was dissolved in 50 ml of methylene chloride

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(=O)C(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.